Aspidospermidine, 17-methoxy-

Description

Classification and Origin within Monoterpene Indole (B1671886) Alkaloids

Aspidospermidine (B1197254), 17-methoxy- is classified as a monoterpene indole alkaloid of the Aspidosperma type. researchgate.netacs.org This classification is based on its biosynthetic origin and its characteristic fused, polycyclic ring system. acs.orgchemrxiv.org The biosynthesis of all MIAs starts from two primary precursors: the amino acid tryptophan, which provides the indole core, and the iridoid monoterpene secologanin (B1681713). mit.edumit.edu The condensation of tryptamine (B22526) (derived from tryptophan) and secologanin forms strictosidine (B192452), a universal intermediate from which the diverse skeletons of MIAs, including the Aspidosperma framework, are constructed. mdpi.comnih.gov

The Aspidosperma alkaloids are predominantly found in plant species belonging to the Apocynaceae family, particularly within the Aspidosperma genus. researchgate.netnih.gov For instance, the closely related and more frequently studied compound aspidospermine (B1204331), which is the N-acetylated form of 17-methoxy-aspidospermidine, has been isolated from plants such as Aspidosperma quebracho-blanco and Aspidosperma pyrifolium. nih.gov Another related compound, 17-methoxy-1-(1-oxopropyl)-aspidospermidine, has been identified in the seeds of Aspidosperma pyrifolium. proceedings.science The natural occurrence of these alkaloids underscores the rich chemical diversity within this plant genus.

| Compound Name | Core Structure | Key Functional Groups | Known Natural Source (Genus) |

|---|---|---|---|

| Aspidospermidine, 17-methoxy- | Aspidospermidine | Methoxy (B1213986) group at C-17 | Aspidosperma |

| Aspidospermine | Aspidospermidine | Methoxy group at C-17, Acetyl group at N-1 | Aspidosperma nih.gov |

| Vallesine | Aspidospermidine | Methoxy group at C-17, Carboxaldehyde group at N-1 | Aspidosperma ontosight.ai |

| (±)-Aspidospermidine | Aspidospermidine | Base structure, no substitution at C-17 or N-1 | Synthetic precursor/target acs.org |

Historical Research Context of Aspidosperma Alkaloids

The scientific investigation into Aspidosperma alkaloids spans more than six decades, marked by significant achievements in natural product isolation, structure elucidation, and total synthesis. mit.edu Their complex, densely fused pentacyclic structures, which often incorporate multiple stereocenters and quaternary carbons, have made them compelling and challenging targets for synthetic organic chemists. acs.orgchemrxiv.org

A landmark achievement in this field was the first total synthesis of (±)-aspidospermine by Stork and Dolfini in 1963. nih.gov This seminal work not only confirmed the structure of aspidospermine but also laid the groundwork for countless subsequent synthetic endeavors targeting other members of this family. acs.org Over the years, research has evolved from simple extraction and characterization to the development of sophisticated and elegant synthetic strategies. cdnsciencepub.com Modern approaches often focus on divergent synthesis, where a common intermediate can be elaborated into multiple different natural products. acs.org These strategies frequently employ powerful chemical transformations, including cascade reactions that can form multiple rings in a single step and late-stage C-H functionalization to introduce key substituents onto the complex scaffold. acs.orgchemrxiv.org The enduring interest in these molecules is a testament to the creative power of synthetic chemistry, continually inspired by the intricate structures produced by nature. researchgate.net

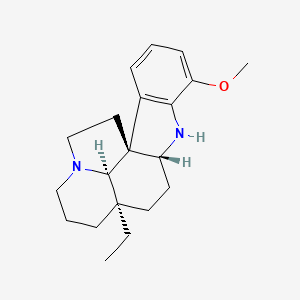

Structure

3D Structure

Properties

CAS No. |

2447-50-9 |

|---|---|

Molecular Formula |

C20H28N2O |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-triene |

InChI |

InChI=1S/C20H28N2O/c1-3-19-9-5-12-22-13-11-20(18(19)22)14-6-4-7-15(23-2)17(14)21-16(20)8-10-19/h4,6-7,16,18,21H,3,5,8-13H2,1-2H3/t16-,18-,19-,20-/m1/s1 |

InChI Key |

NGBPTTMEDUDCAG-VBSBHUPXSA-N |

Isomeric SMILES |

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)NC5=C4C=CC=C5OC |

Canonical SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)NC5=C4C=CC=C5OC |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of Aspidospermidine, 17 Methoxy

Advanced Spectroscopic Techniques for Structural Characterization

The definitive structure of Aspidospermidine (B1197254), 17-methoxy- has been pieced together through the application of a suite of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for delineating the complex framework of Aspidospermidine, 17-methoxy-. In a related N-acyl derivative, the proton at C-2 is observed in the NMR spectrum at approximately 5.5 τ. cdnsciencepub.com This is a notable shift compared to its 17-hydroxy analogue, where the same proton signal appears around 5.9 τ. cdnsciencepub.com This downfield shift is indicative of the electronic influence of the methoxy (B1213986) group on the molecule's magnetic environment. cdnsciencepub.com

Detailed NMR studies on analogous aspidospermidine structures have provided a wealth of data that can be extrapolated to the 17-methoxy derivative. For instance, the synthesis of (+)-demethoxyaspidospermine, which was subsequently acylated, involved thorough NMR analysis to confirm its structure. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for the Aspidospermidine Skeleton

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | ~5.5 | m |

| Aromatic Protons | 6.5 - 7.5 | m |

| Methoxy Protons | ~3.8 | s |

| Ethyl Protons | 0.5 - 1.5 | m |

Note: This table is a generalized representation based on typical values for the aspidospermidine framework and may vary slightly for the specific 17-methoxy derivative.

Table 2: Representative ¹³C NMR Chemical Shifts for the Aspidospermidine Skeleton

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | ~70 |

| Aromatic Carbons | 110 - 150 |

| Methoxy Carbon | ~55 |

| Quaternary Carbons | 40 - 60 |

Note: This table is a generalized representation based on typical values for the aspidospermidine framework and may vary slightly for the specific 17-methoxy derivative.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of Aspidospermidine, 17-methoxy-. The compound, with the chemical formula C₂₀H₂₈N₂O, has a molecular weight of approximately 312.45 g/mol . epa.govepa.govepa.gov High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The EPA/NIH mass spectral database lists Aspidospermidine, 17-methoxy- under the CAS number 2447-50-9. archive.orgarchive.org The fragmentation patterns in MS are characteristic of the aspidospermidine core, often involving cleavages of the ethyl group and fragmentations of the polycyclic ring system, which help in confirming the structural assignments.

Vibrational Spectroscopy (FT-IR) and Elemental Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy reveals the presence of key functional groups. In N-acyl derivatives of 17-methoxy-aspidospermidine, the carbonyl stretching frequency is observed near 1660 cm⁻¹. cdnsciencepub.com This is a higher frequency compared to the 17-hydroxy analogues, which show a band near 1635 cm⁻¹ due to hydrogen bonding. cdnsciencepub.com The spectrum would also exhibit characteristic C-H stretching frequencies for the aliphatic and aromatic portions of the molecule, as well as C-O stretching for the methoxy group.

Elemental analysis provides the empirical formula of the compound. For Aspidospermidine, 17-methoxy- (C₂₀H₂₈N₂O), the calculated elemental composition is approximately C: 76.88%, H: 9.03%, N: 8.96%, and O: 5.12%. Experimental values from elemental analysis of synthesized or isolated samples must align with these calculated percentages to verify the molecular formula. researchgate.net

X-ray Crystallography for Absolute Configuration

While specific X-ray crystallographic data for Aspidospermidine, 17-methoxy- was not found in the provided search results, the absolute configuration of the closely related alkaloid, (-)-aspidospermine, has been established. nih.gov This was achieved through divergent total syntheses which also confirmed the relative stereochemistry. nih.gov Such synthetic correlations are a powerful method for assigning the absolute configuration of complex natural products. Given the common biosynthetic origin and synthetic interconversions, it is highly probable that Aspidospermidine, 17-methoxy- shares the same absolute configuration at its chiral centers as other members of the (-)-aspidosperma alkaloids.

Stereochemical Aspects of the Aspidospermidine Skeleton

The aspidospermidine skeleton is a complex, rigid pentacyclic structure featuring multiple stereocenters. The intricate arrangement of these rings creates a unique three-dimensional architecture. The total synthesis of various aspidosperma alkaloids has been a significant focus of organic chemistry, with numerous strategies developed to control the stereochemistry of the multiple chiral centers. nih.govacs.orgresearchgate.net Key synthetic challenges include the construction of the quaternary carbon center and the diastereoselective formation of the various rings. ethz.ch The development of enantioselective methods, such as palladium-catalyzed allylic substitutions, has been crucial in achieving the synthesis of specific enantiomers, like (-)-aspidospermidine. acs.org

Influence of the 17-Methoxy Group on Molecular Architecture

The presence of a methoxy group at the C-17 position on the aromatic ring has a discernible influence on the electronic and conformational properties of the aspidospermidine molecule. cdnsciencepub.comresearchgate.net As noted in NMR studies, the methoxy group causes a downfield shift of the C-2 proton signal in N-acyl derivatives, indicating a change in the electronic environment of the molecule. cdnsciencepub.com

Synthetic Methodologies for Aspidospermidine, 17 Methoxy and Its Analogues

Total Synthesis Strategies

The total synthesis of aspidospermidine (B1197254) and its analogues is a testament to the advancement of modern synthetic organic chemistry. Numerous research groups have contributed to this field, establishing a variety of strategic approaches to assemble the characteristic [6.5.6.6.5] fused ring system. These strategies often hinge on the construction of a key intermediate that can be elaborated into the final target molecule.

Biomimetic synthesis endeavors to replicate the proposed biosynthetic pathways of natural products in a laboratory setting. For Aspidosperma alkaloids, this often involves mimicking the cyclization of precursors derived from tryptamine (B22526) and the iridoid secologanin (B1681713). A prominent example of a biomimetic approach is Kuehne's synthesis of (±)-vincadifformine, which proceeds through a secodine intermediate that undergoes a transannular cyclization, a key step believed to occur in the biosynthesis of these alkaloids. This strategy highlights the efficiency of nature's approach to assembling complex molecular architectures.

Semisynthesis, on the other hand, utilizes readily available natural products as starting materials for the synthesis of more complex or rare analogues. A common starting material for the semisynthesis of Aspidosperma alkaloids is tabersonine (B1681870), which is relatively abundant. nih.gov For instance, tabersonine can be converted into vindoline, a crucial component of the anticancer drugs vinblastine (B1199706) and vincristine. nih.govacs.org This conversion involves a series of enzymatic or chemical steps, including hydroxylation and methoxylation of the indole (B1671886) ring. researchgate.net Specifically, tabersonine is first hydroxylated to 16-hydroxytabersonine, which is then O-methylated to produce 16-methoxytabersonine. researchgate.net This established pathway for introducing a methoxy (B1213986) group onto the indole nucleus provides a clear precedent for the potential semisynthetic preparation of 17-methoxy-aspidospermidine from an appropriate aspidospermidine precursor.

| Approach | Starting Material | Key Transformation | Target/Intermediate |

| Biomimetic | Tryptamine derivatives | Transannular cyclization of secodine intermediates | (±)-Vincadifformine |

| Semisynthetic | Tabersonine | Hydroxylation and O-methylation | 16-Methoxytabersonine, Vindoline |

Radical cascade reactions provide a powerful method for the rapid construction of multiple rings in a single step. In the context of Aspidosperma alkaloid synthesis, these cascades can be initiated by various methods, including photoredox catalysis. One such strategy involves a photoredox-initiated cationic radical-derived [2+2] cycloaddition followed by a retro-Mannich reaction of a tryptamine-substituted enaminone to form the core tetracyclic system of aspidospermidine. nih.gov Other radical-based approaches include iodoazide radical cascade cyclizations to form the B and E rings, and amidyl radical cascades to construct the indolizidine core. acs.org

Cycloaddition reactions are a cornerstone of Aspidosperma alkaloid synthesis, with the Diels-Alder, or [4+2] cycloaddition, being particularly prominent. A highly stereocontrolled strategy developed by Rawal and Kozmin utilizes a [4+2] cycloaddition between an aminosiloxydiene and 2-ethylacrolein. chemrxiv.orgacs.orgmit.edu This approach has been successfully applied to the asymmetric syntheses of (+)-aspidospermidine and (+)-16-methoxytabersonine, demonstrating its utility for accessing methoxy-substituted analogues. chemrxiv.orgacs.org Other cycloaddition strategies include:

Intramolecular Imino Diels-Alder Reaction: This reaction has been used to construct the fundamental framework of the Aspidosperma alkaloids. chemrxiv.org

[3+2] Cycloaddition: The intramolecular [3+2] cycloaddition of a 2-azapentadienyllithium has served as the key step in a formal synthesis of aspidospermidine. nih.gov

Cascade Reactions: A cascade strategy combining a cross-coupling reaction with a Diels-Alder reaction has been employed to build a significant portion of the ring system in a divergent approach to several Aspidosperma alkaloids, including (±)-aspidospermidine. nih.gov

| Reaction Type | Key Reactants/Precursors | Rings Formed/Key Intermediate | Target Alkaloids |

| Radical Cascade | Tryptamine-substituted enaminone | Tetracyclic core | (±)-Aspidospermidine |

| Radical Cascade | Iodoaryl azide (B81097) | B and E rings | (±)-Aspidospermidine (formal) |

| [4+2] Cycloaddition | Aminosiloxydiene, 2-Ethylacrolein | Hexahydroquinoline (DE rings) | (+)-Aspidospermidine, (+)-16-Methoxytabersonine |

| [3+2] Cycloaddition | 2-Azapentadienyllithium | Tricyclic core | (±)-Aspidospermidine (formal) |

The Fischer indole synthesis is a classic and robust method for forming the indole ring system and has been a central strategy in the synthesis of Aspidosperma alkaloids since the pioneering work of Stork and Dolfini. researchgate.netnih.gov Their landmark total synthesis of (±)-aspidospermine, a 17-methoxy analogue of aspidospermidine, relied on the Fischer indolization of a tricyclic aminoketone intermediate (the "Stork ketone") with p-methoxyphenylhydrazine. researchgate.netacs.org This reaction not only forms the indole ring (ring A) but also sets the crucial stereochemistry of the pentacyclic core through thermodynamic control. acs.org

The classic Stork approach has been revisited and refined over the years. A significant advancement is the development of a "reductive interrupted Fischer indolization" process. chemrxiv.orgchemrxiv.orgnih.gov This one-pot reaction assembles the 20-oxoaspidospermidine framework, which can then be divergently converted into various dihydroindole Aspidosperma alkaloids. acs.orgnih.gov For example, a modified Wolff-Kishner reduction of this intermediate yields (-)-aspidospermidine. nih.gov This strategy is notable for its efficiency and for providing access to intermediates with different oxidation patterns, which can be crucial for synthesizing a range of natural product analogues. acs.orgnih.gov

The construction of the necessary tricyclic ketone precursor for the Fischer indolization often involves a series of annulation reactions. For instance, a Robinson annulation sequence can be employed to build the CDE ring system of the Stork ketone. acs.org These annulation strategies are critical for establishing the core polycyclic structure upon which the indole ring is subsequently fused.

| Key Reaction | Precursor | Key Intermediate | Target Alkaloid(s) |

| Classic Fischer Indolization | Tricyclic aminoketone, Arylhydrazine | Pentacyclic indolenine | (±)-Aspidospermine, (±)-Aspidospermidine |

| Reductive Interrupted Fischer Indolization | Tricyclic diketone, Phenylhydrazine | 20-Oxoaspidospermidine | (-)-Aspidospermidine, (-)-Limaspermidine |

| Robinson Annulation | 2-Ethylcyclohexanone (B1346015) derivative | Tricyclic enone | Stork ketone precursor |

Lactam-based strategies offer an efficient and versatile approach to the synthesis of Aspidosperma alkaloids, using readily available lactams as stable precursors for the complex amine portions of the target molecules. researchgate.netnih.govchemrxiv.org A concise, five-step total synthesis of (±)-aspidospermidine has been achieved using this approach. researchgate.netchemrxiv.org The key transformation is an iridium-catalyzed cascade reaction where an α-substituted δ-valerolactam undergoes a reductive Michael addition to divinyl ketone. chemrxiv.org This process generates a transient azomethine ylide, which then participates in an intramolecular [3+2] cycloaddition to furnish the Stork tricyclic ketone intermediate with high efficiency. chemrxiv.org

The intramolecular [3+2] cycloaddition of azomethine ylides is a powerful tool for constructing the polycyclic nitrogen-containing core of the Aspidosperma alkaloids. chemrxiv.orgnih.gov These reactive 1,3-dipoles can be generated through various methods:

From Lactams: As described above, iridium-catalyzed reduction of N-alkenyl lactams can generate azomethine ylides for subsequent cycloaddition. chemrxiv.org

From Aminonitriles: The Pandey group has shown that azomethine ylides can be formed from aminonitriles, which are themselves derived from N-Boc-lactams. chemrxiv.org

Via Ring Fragmentation: A synthetic sequence involving the fragmentation of a γ-amino-β-hydroxy-α-diazo carbonyl compound can lead to an iminium ion that serves as a precursor to an azomethine ylide, which then undergoes intramolecular cycloaddition to form the C,D,E-ring system. chemrxiv.orgnih.gov

These methods highlight the utility of azomethine ylide cycloadditions in rapidly assembling the complex, stereochemically rich core of aspidospermidine and its analogues from relatively simple starting materials.

| Strategy | Precursor | Key Intermediate | Key Reaction |

| Lactam-Based | α-Ethyl-δ-valerolactam | Azomethine ylide | Iridium-catalyzed reductive Michael addition/[3+2] cycloaddition cascade |

| Azomethine Ylide Cycloaddition | γ-Amino-β-hydroxy-α-diazo carbonyl | Tricyclic 2,5-dihydropyrrole | Ring fragmentation/intramolecular 1,3-dipolar cycloaddition |

| Azomethine Ylide Cycloaddition | Aminonitrile (from N-Boc-lactam) | Tricyclic ketone | AgF-initiated ylide formation and cycloaddition |

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application to the construction of Aspidosperma alkaloids has enabled highly efficient and stereoselective routes. chemrxiv.orgnih.gov

A particularly powerful strategy is the enantioselective palladium-catalyzed allylic alkylation , which is often used to establish the challenging all-carbon quaternary stereocenter at the C20 position. nih.govnih.gov This reaction has been a linchpin in the syntheses of numerous Aspidosperma and related alkaloids. For example, the Shao group has utilized this methodology in the divergent total synthesis of (+)-aspidospermine, which possesses the 17-methoxy substitution pattern. nih.gov More recently, a total synthesis of (−)-aspidospermidine was reported featuring the first application of a Pd-catalyzed allylic substitution with a 3-substituted indole derivative as the key stereodefining step. nih.govacs.org

The Heck reaction is another cornerstone of palladium catalysis that has been applied to this alkaloid family. The intramolecular Heck reaction is particularly useful for forging key carbocyclic rings within the pentacyclic framework. acs.orgchemrxiv.org For instance, it has been used to cyclize bicyclic amides to generate tricyclic spirocyclohexadienones, which serve as valuable intermediates en route to the core structure of the alkaloids. chemrxiv.org An enantioselective intramolecular Heck-type reaction has also been developed to synthesize key 3,3-disubstituted piperidone building blocks. acs.org

While not as prominently featured in the core construction as the allylic alkylation or Heck reactions, the Buchwald-Hartwig amination is a crucial palladium-catalyzed method for forming carbon-nitrogen bonds and holds potential for the late-stage introduction of nitrogen-containing functional groups or for the construction of the indole ring itself in certain synthetic designs. researchgate.netmit.edunih.gov

| Palladium-Catalyzed Reaction | Purpose in Synthesis | Key Transformation | Example Application |

| Enantioselective Allylic Alkylation | Construction of C20 quaternary stereocenter | Alkylation of a prochiral enolate | Total synthesis of (+)-aspidospermine and (-)-aspidospermidine |

| Intramolecular Heck Reaction | Ring closure (e.g., formation of C ring) | Aryl halide/triflate coupling with an alkene | Synthesis of tricyclic spirocyclohexadienone intermediates |

| Buchwald-Hartwig Amination | C-N bond formation | Coupling of an amine with an aryl halide | General synthesis of aryl amines (potential application) |

Divergent synthesis is a highly efficient strategy that enables the preparation of a library of structurally related natural products from a single, advanced common intermediate. acs.orgnih.gov This approach is particularly powerful for the Aspidosperma alkaloids, a large family with variations in substitution and oxidation state on a conserved pentacyclic core.

Several research groups have successfully implemented this strategy. One approach involves the gram-scale synthesis of a common pentacyclic indoline (B122111) intermediate. acs.orgchemrxiv.org This intermediate has been used in the divergent total syntheses of aspidospermidine, N-methylaspidospermidine, N-acetylaspidospermidine, and aspidospermine (B1204331). acs.orgchemrxiv.org The synthesis of aspidospermine from this common precursor demonstrates that late-stage functionalization can be used to install the 17-methoxy group, providing a clear pathway to 17-methoxy-aspidospermidine and its analogues. chemrxiv.org

Another powerful divergent strategy utilizes a cascade reaction, involving a Suzuki-Miyaura cross-coupling and a Diels-Alder reaction, to construct a key intermediate that contains the entire carbon skeleton of the target alkaloids. acs.orgnih.govnih.gov This common intermediate has been successfully elaborated into four different natural products: (±)-aspidospermidine, (±)-aspidofractinine, (±)-limaspermidine, and (±)-vincadifformine. nih.govnih.gov

The classic Stork tricyclic ketone is perhaps the most widely recognized common intermediate in this field. nih.govresearchgate.netacs.org Numerous formal syntheses of aspidospermidine and its derivatives have been reported that culminate in the synthesis of this key building block, which can then be converted to the final pentacyclic structure via Fischer indolization. nih.govresearchgate.net Similarly, a pentacyclic intermediate, 20-oxoaspidospermidine, generated via a reductive interrupted Fischer indolization, serves as a branch point for redox diversification to access various members of the family. nih.gov

These examples underscore the power of using common intermediates to efficiently access a wide range of Aspidosperma alkaloids, facilitating the exploration of structure-activity relationships and providing access to rare or difficult-to-isolate family members.

| Common Intermediate | Method of Synthesis | Divergent Products |

| Pentacyclic indoline | Brønsted acid-catalyzed tandem cyclization of tryptamine-ynamide | Aspidospermidine, N-Methylaspidospermidine, Aspidospermine |

| Polycyclic cascade product | Suzuki-Miyaura/Diels-Alder cascade | (±)-Aspidospermidine, (±)-Limaspermidine, (±)-Vincadifformine |

| 20-Oxoaspidospermidine | Reductive interrupted Fischer indolization | (-)-Aspidospermidine, C-20/C-21 oxidized alkaloids |

| Stork tricyclic ketone | Various (e.g., annulation, cycloaddition) | (±)-Aspidospermidine, (±)-Aspidospermine (formal syntheses) |

Enantioselective Synthesis and Chiral Control

The complex pentacyclic structure of aspidospermidine contains four contiguous stereocenters, making stereocontrol a critical aspect of its synthesis. Enantioselective strategies aim to produce a single enantiomer of the target molecule, which is crucial for studying its biological activity.

Asymmetric Catalysis in Aspidospermidine Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of aspidospermidine and its analogues. These methods utilize chiral catalysts to influence the stereochemical outcome of key bond-forming reactions.

One prominent strategy is the palladium-catalyzed enantioselective allylic substitution. nih.gov This reaction has been employed as the stereo-defining step in a concise total synthesis of (−)-aspidospermidine. nih.gov In this approach, a Pd-catalyzed allylic substitution with a 3-substituted indole derivative establishes the crucial quaternary carbon stereocenter with high enantioselectivity. nih.govacs.org The remaining stereocenters are then set under substrate control in a diastereoselective sequence. nih.gov This method represents the first application of this specific reaction in the synthesis of Aspidosperma alkaloids and has led to the shortest reported enantioselective synthesis of aspidospermidine, accomplished in seven linear steps. nih.gov

Another key asymmetric catalytic method is the enantioselective Diels-Alder reaction. nih.gov This [4+2] cycloaddition has been used as the pivotal asymmetry-introducing step to construct the core of various Aspidosperma alkaloids, including (+)-aspidospermidine. nih.gov The versatility of this strategy allows for the synthesis of multiple members of the alkaloid family, achieving high enantiomeric excess (up to 95% ee) for the cycloadducts. nih.gov

| Catalytic System | Key Reaction | Target Alkaloid | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| Palladium / Chiral Ligand | Allylic Substitution | (−)-Aspidospermidine | 91:9 er | nih.gov |

| Chiral Lewis Acid | Diels-Alder Reaction | (+)-Aspidospermidine, (+)-Tabersonine | up to 95% ee | nih.gov |

| Palladium / (S)-t-BuPHOX | Decarboxylative Allylation | (−)-Aspidospermidine | Not specified | acs.org |

Stereocenter Installation and Stereochemical Resolution

The installation of stereocenters, particularly the quaternary carbons, is a significant challenge in aspidospermidine synthesis. Several strategies have been developed to address this.

A novel ketene-lactonization reaction involving a chiral vinyl sulfoxide (B87167) has been developed to efficiently establish the quaternary carbon center in an enantiospecific manner. nih.gov This key step is followed by a tandem Michael addition-alkylation sequence to form the polycyclic core, a strategy successfully employed in the total synthesis of (+)-aspidospermidine. nih.gov

Asymmetric Michael additions using chiral imines have also been utilized to stereocontrolledly create quaternary carbon centers. acs.org In one synthesis of (+)-aspidospermidine, the addition of an imine derived from 2-ethylcyclohexanone and (R)-1-phenylethylamine to methyl acrylate (B77674) proceeded with 90% stereoselectivity. acs.org Tandem asymmetric conjugate addition-alkylation strategies have also proven effective for constructing quaternary carbons with high enantioselectivity (up to 97% ee) and diastereoselectivity (>98% de). researchmap.jp

Once a key stereocenter is installed, subsequent ring formations and transformations often proceed in a fully diastereoselective sequence, where the stereochemistry of the existing center dictates the stereochemical outcome of the newly formed centers. nih.gov This concept of "substrate control" is fundamental in simplifying the stereochemical challenges in the latter stages of the synthesis. nih.gov For instance, after an initial enantioselective Pd-catalyzed allylic substitution, the entire pentacyclic framework can be constructed diastereoselectively. nih.govacs.org

Chemical Derivatization and Transformation of the Aspidospermidine Skeleton

The aspidospermidine skeleton serves as a versatile scaffold for the synthesis of a wide range of related alkaloids through various chemical modifications. Divergent synthetic strategies, starting from a common intermediate, allow for the efficient production of multiple analogues. chemrxiv.orgnih.gov

Modifications at the 17-Position

The 17-position on the indole ring of the aspidospermidine core is a common site for modification, leading to important naturally occurring analogues. The synthesis of 17-methoxy-aspidospermidine, also known as aspidospermine, exemplifies this type of derivatization.

A notable method for this transformation is a palladium-catalyzed ortho-alkoxylation. chemrxiv.org This reaction can be performed on an N-acetylaspidospermidine intermediate, where the acetamide (B32628) group acts as a directing group to install the methoxy group at the desired 17-position in a single step under mild conditions. chemrxiv.org This late-stage functionalization is a key step in a divergent synthesis approach that provides access to aspidospermine from a common pentacyclic precursor. chemrxiv.orgthieme-connect.com

Nitrogen-Centered Modifications (e.g., N-acetylation)

The two nitrogen atoms within the aspidospermidine framework provide opportunities for derivatization, leading to analogues such as N-methylaspidospermidine and N-acetylaspidospermidine. These modifications are often achieved in the final steps of a synthesis from a common precursor. chemrxiv.orgnih.gov

Starting from a pentacyclic indoline intermediate, the synthesis of these derivatives is straightforward:

N-acetylation : Treatment of aspidospermidine with an acetylating agent yields N-acetylaspidospermidine. chemrxiv.orgthieme-connect.com This reaction proceeds in high yield (98%). chemrxiv.org The resulting N-acetyl group can also serve as a directing group for further functionalization of the indole ring. chemrxiv.org

N-methylation : Subsequent N-methylation of the aspidospermidine core provides N-methylaspidospermidine, also in excellent yield (94%). chemrxiv.org

This divergent approach, where multiple alkaloids are synthesized from a single advanced intermediate, highlights the efficiency of modern synthetic strategies. chemrxiv.orgthieme-connect.comnih.gov

| Precursor | Reaction | Product | Yield | Reference |

| (±)-Aspidospermidine | N-acetylation | (±)-N-Acetylaspidospermidine | 98% | chemrxiv.org |

| (±)-Aspidospermidine | N-methylation | (±)-N-Methylaspidospermidine | 94% | chemrxiv.org |

| (±)-N-Acetylaspidospermidine | Pd-catalyzed ortho-alkoxylation | (±)-Aspidospermine | "Acceptable" | chemrxiv.org |

Ring System Manipulations and Functional Group Interconversions

Manipulation of the aspidospermidine ring system and interconversion of functional groups are essential for both constructing the core skeleton and accessing diverse analogues.

Ring Formation Strategies:

Intramolecular Schmidt Reaction : This reaction has been employed as a key step in the total synthesis of (+)-aspidospermidine, where an azide reacts with a ketone to form a new nitrogen-containing ring. nih.gov

Ring-Closing Olefin Metathesis : This powerful reaction has been used to efficiently form the hexahydroquinoline DE ring system from an acyclic precursor. nih.gov

Cascade Reactions : Complex cascade reactions are used to rapidly assemble multiple rings in a single sequence. For example, a Suzuki-Miyaura cross-coupling followed by a Diels-Alder cascade can construct the majority of the ring system. nih.govacs.org This can be followed by an intramolecular aza-Michael/Michael reaction cascade to complete the full carbon skeleton. nih.govacs.orgst-andrews.ac.uk Another approach involves a ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition to form the C,D,E-ring subunit as a single diastereomer. nih.gov

Functional Group Interconversions:

Redox Manipulations : The synthesis of aspidospermidine often involves multiple reduction steps. For instance, ketone and lactone functionalities in a common intermediate can be reduced using a telescoped Wolff-Kishner and LiAlH₄ reduction sequence. nih.govacs.org A modified Wolff-Kishner reaction has also been used to convert a 20-oxoaspidospermidine intermediate into (−)-aspidospermidine. nih.gov

Photo-Wolff Rearrangement : This photochemical reaction has been used to swap the oxidation state at the C-5 side chain, enabling the synthesis of C-21 oxygenated alkaloids like (−)-limaspermidine from a 20-oxoaspidospermidine intermediate. nih.gov

These sophisticated manipulations of the molecular framework are central to the strategic assembly of the complex architecture of aspidospermidine and its diverse family of related alkaloids. acs.org

Natural Occurrence and Isolation of Aspidospermidine, 17 Methoxy

Plant Sources within the Apocynaceae Family

Aspidospermidine (B1197254), 17-methoxy-, along with a diverse array of other structurally related alkaloids, has been identified in various species of the Apocynaceae family. This plant family is renowned for its rich production of bioactive secondary metabolites. Notable plant sources include species within the Aspidosperma and Vallesia genera.

For instance, the compound 15-methoxyaspidospermine, a structural isomer of 17-methoxy-aspidospermidine, has been isolated from the stem barks of Aspidosperma pyrifolium. mdpi.com The broader class of Aspidosperma alkaloids is also found in other species such as Aspidosperma nitidum and Aspidosperma ulei. nih.gov Furthermore, the genus Vallesia, which also belongs to the Apocynaceae family, is known to produce a variety of indole (B1671886) alkaloids. nih.govresearchgate.net While direct isolation of 17-methoxy-aspidospermidine from all of these species has not been definitively reported in all literature, the presence of other closely related Aspidosperma alkaloids suggests they are potential sources.

Below is a table summarizing the plant sources of related Aspidosperma alkaloids.

| Genus | Species | Common Name | Plant Part | Alkaloids Identified |

| Aspidosperma | pyrifolium | Pereiro-preto | Stem Bark | 15-methoxyaspidospermine, 15-methoxypyrifolidine mdpi.com |

| Aspidosperma | nitidum | Carapanaúba | Bark | Various Aspidosperma alkaloids nih.gov |

| Aspidosperma | ulei | - | - | Uleine (B1208228), N-demethyluleine nih.gov |

| Vallesia | glabra | Pearlberry | Leaves, Stems | Vallesine, Aspidospermine (B1204331), Apparicine nih.govresearchgate.net |

Isolation and Purification Techniques for Aspidosperma Alkaloids

The extraction and purification of Aspidosperma alkaloids from plant material is a multi-step process that leverages the chemical properties of these compounds. The general approach involves an initial extraction from the plant matrix, followed by separation and purification of the target alkaloid.

A common initial step is an acid-base extraction. The dried and powdered plant material is typically subjected to extraction with an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase. The acidic extract is then washed with a non-polar organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous solution is made alkaline, which deprotonates the alkaloids, making them soluble in a non-polar organic solvent. Extraction with a solvent like chloroform (B151607) then transfers the alkaloids into the organic phase, which is then concentrated to yield a crude alkaloid mixture. mdpi.com

Chromatographic Separation Methodologies

Chromatography is a cornerstone technique for the separation of individual alkaloids from the complex mixture obtained after initial extraction. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

The separation is typically achieved using a reversed-phase column, such as a C18 column. A gradient elution is often employed, where the composition of the mobile phase is varied over time to achieve optimal separation. The mobile phase commonly consists of a mixture of an aqueous component (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The elution gradient is carefully optimized to resolve the different alkaloids present in the mixture. nih.govnih.gov

For example, in the analysis of alkaloids from Aspidosperma nitidum, a LiChrospher 100 RP-18 column was used with a mobile phase of water (eluent A) and acetonitrile (eluent B). A linear gradient starting from 70% B and decreasing to 30% B over 15 minutes, followed by further gradient changes, was employed. nih.gov Detection is typically carried out using a UV detector, as the indole chromophore of these alkaloids absorbs UV light at specific wavelengths. nih.gov

Crystallization and Fractionation Procedures

Following chromatographic separation, crystallization is a crucial step for obtaining highly pure Aspidosperma alkaloids. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the partially purified alkaloid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, the alkaloid can crystallize out, leaving impurities behind in the solution.

The choice of solvent is critical for successful crystallization. A solvent system is often used, consisting of a solvent in which the alkaloid is readily soluble and a non-solvent in which it is poorly soluble. For indole alkaloids, a mixture of methanol and water is a commonly used solvent system. researchgate.net The optimal ratio of the solvents and the cooling temperature are key parameters that need to be fine-tuned to maximize the yield and purity of the crystals. researchgate.net

Fractional crystallization can also be employed, where the mixture is subjected to a series of crystallization steps to separate compounds with different solubilities. wikipedia.org This process involves dissolving the mixture and then gradually lowering the temperature, allowing the least soluble compound to crystallize first. The crystals are then separated, and the process can be repeated with the remaining solution to isolate other compounds.

Mechanistic Insights into the Biological Activities of Aspidospermidine, 17 Methoxy

Antimicrobial Activity Mechanisms

The precise antimicrobial mechanisms of Aspidospermidine (B1197254), 17-methoxy- are not extensively detailed in current literature. However, insights can be drawn from related alkaloid structures. Studies on other alkaloids, such as the β-carboline heterodimer nigritanine, have demonstrated potent activity against pathogenic bacteria like Staphylococcus aureus. Research on nigritanine suggests that the dimerization of the β-carboline scaffold is a key structural feature that enhances its antibacterial efficacy. nih.gov This points to the possibility that the complex polycyclic structure of aspidosperma-type alkaloids could be fundamental to their antimicrobial actions, potentially through mechanisms involving membrane disruption or inhibition of essential bacterial enzymes. Further investigation is required to elucidate the specific molecular targets of Aspidospermidine, 17-methoxy- in microbial pathogens.

Anti-inflammatory Pathways

While direct studies on the anti-inflammatory pathways of Aspidospermidine, 17-methoxy- are limited, research on other monoterpenoid indole (B1671886) alkaloids (MIAs) and methoxy-containing compounds provides potential mechanistic frameworks. For instance, the aspidosperma-type alkaloid Hecubine has been shown to exert anti-neuroinflammatory effects by acting as an activator of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). nih.gov Activation of TREM2 can suppress neuroinflammation. nih.gov Additionally, Hecubine's anti-inflammatory action involves the Nrf2 pathway, which is a key regulator of cellular antioxidant responses. nih.gov

Another relevant pathway involves the inhibition of cyclooxygenase (COX) enzymes. Extracts from Aspidosperma subincanum, which contain aspidosperma alkaloids, have been found to induce apoptosis in cancer cells by suppressing the expression of COX-2, a key enzyme in the inflammatory cascade. researchgate.net Furthermore, other natural methoxy (B1213986) compounds, such as 2-methoxy-4-vinylphenol, have been demonstrated to exert anti-inflammatory effects by activating the Nrf2/antioxidant response element (ARE) pathway, leading to enhanced expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.gov These findings suggest that Aspidospermidine, 17-methoxy- may exert anti-inflammatory effects through modulation of pathways involving TREM2, Nrf2, and COX-2.

| Potential Pathway | Mediators/Targets | Associated Compound(s) |

| TREM2 Activation | TREM2 Receptor | Hecubine |

| Nrf2 Pathway | Nrf2, HO-1, ARE | Hecubine, 2-methoxy-4-vinylphenol |

| COX Inhibition | COX-2 | Aspidosperma subincanum extract |

Anticancer Activity Mechanisms (General Cellular Effects)

The anticancer mechanisms of Aspidospermidine, 17-methoxy- have not been specifically elucidated, but the activities of structurally related alkaloids and other methoxy-containing compounds offer insights into potential cellular effects. A common mechanism for many anticancer alkaloids is the induction of apoptosis, or programmed cell death. nih.govmdpi.com

Studies on compounds like 7-Methoxyheptaphylline show that they can induce apoptosis in various cancer cell lines. nih.gov The proposed mechanism involves the targeting of key signaling pathways, such as the TAK1 kinase pathway, which in turn affects the expression of apoptosis-related proteins like caspases and members of the GSK-3, NF-κB, and STAT3 families. nih.gov

Another critical aspect of anticancer activity is the disruption of the cell cycle. Novel methoxyquinazolinone derivatives have been shown to cause an accumulation of cancer cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov Other compounds have been observed to induce cell cycle arrest at the G2/M and S phases. mdpi.com These disturbances in the normal progression of the cell cycle prevent cancer cells from proliferating. Additionally, some alkaloids have demonstrated the ability to inhibit cancer cell metastasis, a crucial step in tumor progression. nih.gov

| Cellular Effect | Potential Molecular Mechanism | Related Compound(s) |

| Induction of Apoptosis | Targeting TAK1 kinase pathway, modulating caspases, GSK-3, NF-κB, STAT3. | 7-Methoxyheptaphylline |

| Cell Cycle Disruption | Arrest at Sub-G1, G2/M, and S phases. | Methoxyquinazolinone derivatives |

| Inhibition of Metastasis | Downregulation of metastatic signaling pathways. | 7-Methoxyheptaphylline |

Antimalarial and Antiprotozoal Action Modes

Aspidosperma alkaloids, including aspidospermine (B1204331) and its derivatives, are recognized for their activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains. researchgate.netnih.gov One proposed mechanism of action for monoterpenoid indole alkaloids is the inhibition of hemozoin biocrystallization. springermedizin.de The parasite digests hemoglobin in its digestive vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. By inhibiting this process, the alkaloids lead to a buildup of toxic heme, which kills the parasite. springermedizin.de This mechanism is similar to that of the well-known antimalarial drug chloroquine. springermedizin.de

Furthermore, some aspidosperma alkaloids, such as N-formyl-aspidospermidine, have demonstrated a synergistic effect when used in combination with chloroquine, suggesting they may enhance the efficacy of existing drugs. researchgate.net

In the context of other protozoal diseases, a synthetic methoxy-amidine derivative has shown efficacy against Leishmania amazonensis and Trypanosoma cruzi. nih.gov Its mechanism involves the disruption of mitochondrial function. Specifically, the compound was found to inhibit Complex I and the segment between ubiquinone and Complex III of the electron transport chain. nih.gov It also acts as an uncoupler, stimulating ATP hydrolysis and disrupting the mitochondrial membrane potential, ultimately leading to parasite death. nih.gov

| Organism | Proposed Mechanism of Action |

| Plasmodium falciparum | Inhibition of haem polymerization (hemozoin formation). springermedizin.de |

| Leishmania amazonensis / Trypanosoma cruzi | Inhibition of mitochondrial respiratory chain (Complex I, Ubiquinone-Complex III segment) and uncoupling of oxidative phosphorylation. nih.gov |

Adrenergic Receptor Interactions and Associated Biological Effects

The parent compound, aspidospermine, has been reported to possess adrenergic blocking activities. researchgate.net This suggests that alkaloids of this class can interact with the adrenergic system. The α2-adrenergic receptors, in particular, have been identified as targets for other indole alkaloids like yohimbine. researchgate.net

However, the presence and position of a methoxy group on the indole ring can significantly influence receptor binding. Studies on indole-based kratom alkaloids have revealed that the presence of a methoxy group on the indole ring can decrease the binding affinity for adrenergic receptors. nih.gov For example, the removal of the methoxy group from mitragynine (B136389) to form corynantheidine (B1225087) resulted in a 131-fold higher affinity for the α-1D adrenergic receptor. nih.gov This suggests that the methoxy group may introduce steric hindrance or unfavorable electronic interactions within the receptor's binding pocket. nih.gov

Based on this, it is plausible that while the core aspidospermidine structure may interact with adrenergic receptors, the 17-methoxy- substitution could modulate this activity, potentially reducing its blocking effect compared to the unsubstituted parent compound. Crosstalk between adrenergic and opioid receptor systems is also a well-documented phenomenon, indicating that interactions with one system can have cascading effects on the other. mdpi.com

Central Nervous System (CNS) Activity and Related Neurological Effects

Alkaloids with an indole nucleus are known to affect the central nervous system (CNS). nih.gov The specific neurological effects of Aspidospermidine, 17-methoxy- are not well defined, but research on related aspidosperma-type alkaloids provides significant clues.

One key area of activity is neuroprotection and the modulation of neuroinflammation. The aspidosperma-type alkaloid Hecubine has been identified as a TREM2 activator, which allows it to suppress neuroinflammatory processes in microglial cells. nih.gov This suggests a potential therapeutic role in conditions involving CNS inflammation. nih.gov Another carbazole (B46965) alkaloid, 7-Methoxyheptaphylline, has demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death by inhibiting key proteins involved in apoptosis. nih.gov

The interaction with neurotransmitter systems is another important aspect of CNS activity. Pyridine alkaloids, for example, exert their CNS effects by binding to nicotinic acetylcholine (B1216132) receptors (nAChRs), which stimulates the release of a wide range of neurotransmitters, including dopamine, serotonin, and norepinephrine. nih.gov While the specific receptor targets for Aspidospermidine, 17-methoxy- in the CNS are unknown, its structural similarity to other neuroactive alkaloids suggests it may also modulate neurotransmitter systems. Acute toxicity studies of extracts from Aspidosperma nitidum, containing aspidosperma alkaloids, have included evaluations of CNS and peripheral nervous system activity, underscoring the relevance of this class of compounds to neurological function. researchgate.net

Computational Chemistry and in Silico Studies on Aspidospermidine, 17 Methoxy

Molecular Modeling and Docking Studies for Target Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This predictive capability is crucial in the early stages of drug discovery for identifying potential biological targets and elucidating mechanisms of action.

In the context of Aspidosperma alkaloids, molecular docking has been employed to explore their potential as therapeutic agents. For instance, in silico studies on alkaloids from Aspidosperma spruceanum have been conducted to evaluate their activity against various targets of Leishmania, the parasite responsible for leishmaniasis. nih.gov These studies involve docking the alkaloid structures into the active sites of key Leishmania enzymes to predict binding free energies and identify crucial molecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Similarly, the interaction of Aspidosperma nitidum alkaloids with the trypanothione (B104310) reductase protein, a key antileishmanial drug target, has been investigated using molecular docking and molecular dynamics simulations. nih.gov

For Aspidospermidine (B1197254), 17-methoxy-, a similar approach could be undertaken. The three-dimensional structure of the molecule would first be optimized using quantum chemical methods. Subsequently, this optimized structure would be docked into the binding sites of a panel of biological targets known to be modulated by indole (B1671886) alkaloids. The results of these docking studies, typically presented as binding energy scores, would provide a rank-ordering of potential targets.

Table 1: Representative Predicted Binding Affinities of Aspidosperma Alkaloids with a Potential Biological Target (Hypothetical Data)

| Alkaloid | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Aspidospermidine, 17-methoxy- | Acetylcholinesterase | -9.5 | TYR334, TRP84, PHE330 |

| Aspidospermidine | Acetylcholinesterase | -9.1 | TYR334, TRP84, PHE330 |

| Uleine (B1208228) | Acetylcholinesterase | -8.8 | TYR334, TRP84, SER200 |

| Olivacine (B1677268) | Acetylcholinesterase | -8.5 | TRP84, PHE330, HIS440 |

This table is for illustrative purposes and does not represent actual experimental data for Aspidospermidine, 17-methoxy-.

Molecular dynamics simulations can further refine these predictions by simulating the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode. nih.gov Such studies are invaluable for prioritizing experimental validation and for the rational design of more potent and selective analogues.

In Silico Prediction of Biological Activities

In silico tools can predict a wide spectrum of biological activities for a given chemical structure based on its similarity to compounds with known activities. These predictions are often based on machine learning models trained on large datasets of chemical structures and their corresponding biological data.

Studies on alkaloids isolated from Aspidosperma excelsum have utilized in silico methods to predict a range of potential biological activities. researchgate.net While antimalarial activity was not strongly predicted for the pure compounds, other activities, such as effects on the central nervous system (CNS) and antineoplastic potential, were highlighted. researchgate.net Similarly, in silico predictions for alkaloids from Aspidosperma subincanum suggested a high probability of acetylcholinesterase inhibition for several of the constituent alkaloids, including uleine and olivacine derivatives. nih.gov

For Aspidospermidine, 17-methoxy-, various online platforms and software can be used to generate a predicted activity spectrum. These tools often use algorithms like PASS (Prediction of Activity Spectra for Substances), which predict the probability of a compound exhibiting a particular biological activity. Such predictions can uncover novel therapeutic applications and guide further pharmacological testing. The introduction of the 17-methoxy group would be expected to modulate the predicted activities compared to the parent aspidospermidine due to its influence on the electronic and steric properties of the molecule.

Table 2: Hypothetical PASS Predictions for Aspidospermidine, 17-methoxy-

| Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

| Antineoplastic | 0.654 | 0.012 |

| Neuroprotective | 0.589 | 0.025 |

| Acetylcholinesterase inhibitor | 0.552 | 0.031 |

| Antiprotozoal (Leishmania) | 0.498 | 0.045 |

| Vasodilator | 0.476 | 0.053 |

This table is for illustrative purposes and does not represent actual prediction data.

Advanced Computational Methodologies for Structural and Reactivity Predictions

Advanced computational methodologies, particularly those based on quantum mechanics, provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for such investigations. researchgate.netmdpi.comniscpr.res.inmdpi.com

A comprehensive computational study has been performed on the parent compound, aspidospermidine, using DFT and Hartree-Fock (HF) methods. doi.org These studies typically begin with a conformational analysis to identify the most stable three-dimensional structure of the molecule. doi.org For aspidospermidine, a potential energy surface (PES) scan was performed to identify stable conformers. doi.org

Once the stable geometry is determined, a variety of molecular properties can be calculated. These include:

Vibrational Frequencies: Calculated vibrational spectra (FT-IR and Raman) can be compared with experimental data to confirm the structure. doi.org

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, aids in the structural elucidation of complex molecules. doi.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability. doi.org

Non-Linear Optical (NLO) Properties: The calculation of properties like dipole moment, polarizability, and hyperpolarizability can predict the potential of a molecule for use in optical materials. doi.org

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability. doi.org

Molecular Electrostatic Potential (MEP) Diagrams: MEP maps visualize the electron density distribution around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other chemical species. doi.org

The introduction of a methoxy (B1213986) group at the 17-position of the aspidospermidine skeleton would be expected to influence these computational parameters. The electron-donating nature of the methoxy group would likely alter the electron density distribution, affecting the MEP and the energies of the frontier molecular orbitals. These changes, in turn, would impact the molecule's reactivity and its potential interactions with biological targets.

Table 3: Selected Calculated Quantum Chemical Parameters for Aspidospermidine (Conf1) in the Gas Phase at the B3LYP/6-311++G(d,p) level doi.org

| Parameter | Value |

| Total Energy (a.u.) | -921.23 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | 0.45 |

| HOMO-LUMO Gap (eV) | 6.34 |

| Dipole Moment (Debye) | 1.23 |

Data extracted from a computational study on aspidospermidine and serves as a reference for potential studies on its 17-methoxy derivative. doi.org

Future Research Trajectories and Applications in Chemical Biology

Development of Novel Synthetic Routes to Complex Analogues

The existing total syntheses of aspidospermidine (B1197254) and its derivatives, while elegant, highlight the ongoing need for more efficient, scalable, and divergent synthetic routes. nih.gov Future synthetic research is likely to focus on developing novel strategies that can rapidly assemble the pentacyclic core and allow for late-stage diversification. This would enable the creation of a library of complex analogues of Aspidospermidine, 17-methoxy-. By systematically modifying substituents on the aromatic ring or the aliphatic framework, chemists can conduct detailed structure-activity relationship (SAR) studies. Such studies are essential for identifying the specific structural features responsible for the observed biological activities and for optimizing the potency and selectivity of these compounds as potential therapeutic leads or biological probes.

Exploration of Undiscovered Biological Activities

Given the wide spectrum of pharmacological effects exhibited by Aspidosperma alkaloids, including antimalarial, cytotoxic, and CNS-modulating activities, it is highly probable that Aspidospermidine, 17-methoxy- possesses undiscovered biological functions. researchgate.net Future research should involve comprehensive screening of this compound against a broad array of biological targets. This could include panels of cancer cell lines to identify selective cytotoxicity, screening against various parasitic and microbial pathogens, and assays to determine its effects on neurological pathways and receptors. Uncovering novel bioactivities would not only expand the pharmacological profile of this specific alkaloid but could also reveal new therapeutic potentials for the entire class of compounds.

Chemoinformatic and Machine Learning Approaches for Alkaloid Discovery

The fields of chemoinformatics and machine learning offer powerful tools to accelerate natural product discovery and characterization. Machine learning algorithms can be trained on existing data from known alkaloids to predict the biological activities of understudied compounds like Aspidospermidine, 17-methoxy-. These computational models can analyze its chemical structure and predict potential protein targets, thereby guiding experimental screening efforts more efficiently. Furthermore, machine learning can be applied to analyze spectroscopic data from crude plant extracts, helping to identify the presence of new or known alkaloids without the need for exhaustive isolation. This computational approach can streamline the discovery of novel Aspidosperma alkaloids and help prioritize which compounds to isolate and test based on predicted activity profiles.

Role of Aspidospermidine, 17-methoxy- in Broader Chemical Biology Contexts

Beyond its potential as a standalone therapeutic agent, the rigid and complex scaffold of Aspidospermidine, 17-methoxy- makes it an excellent starting point for the development of chemical tools for biological research. researchgate.netnih.gov By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups to the molecule through synthetic modifications, it can be converted into a chemical probe. acs.org Such probes could be used to identify and study the cellular targets and mechanisms of action of Aspidosperma alkaloids. For example, a fluorescently labeled version could be used in cellular imaging to visualize its subcellular localization, while an affinity-based probe could be used to pull down its protein binding partners. The development of such tools would provide invaluable insights into the biological pathways modulated by this important class of natural products.

Q & A

Q. What are the foundational synthetic strategies for 17-methoxy-aspidospermidine, and how do they address stereochemical complexity?

The enantioselective synthesis often employs palladium-catalyzed dearomative cyclization to construct the pentacyclic core. Key steps include late-stage regioselective oxidations (e.g., C17-oxidation) and transannular cyclizations to establish stereocenters. For example, a common intermediate like dihydrocarbazolone enables divergent synthesis of multiple alkaloids via controlled reductions and alkylations .

Q. How is the stereochemistry of 17-methoxy-aspidospermidine validated experimentally?

Optical rotation comparisons with literature values (e.g., [α]²⁴D = −16 for synthetic samples vs. −17.4 for natural isolates) and hydrogenation studies to confirm relative configurations are critical. X-ray crystallography of intermediates and correlation with known derivatives (e.g., (−)-vallesine) further validate stereochemical assignments .

Q. What analytical techniques are essential for characterizing 17-methoxy-aspidospermidine and its intermediates?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are used to confirm molecular formulas and regioselectivity. Circular dichroism (CD) spectroscopy helps assess enantiopurity, while NOESY experiments resolve spatial arrangements of methoxy and alkyl substituents .

Advanced Research Questions

Q. How does the 17-methoxy group modulate Hsp90 binding and toxicity in aspidospermidine derivatives?

The 17-methoxy group projects away from the ATP-binding pocket, minimizing direct interactions with Hsp90 but stabilizing the quinone moiety. Substitution with electron-donating groups reduces semiquinone radical formation, thereby decreasing hepatotoxicity. SAR studies suggest that modifications here retain Hsp90 affinity while improving pharmacokinetic profiles .

Q. What computational methods are employed to predict the pharmacological potential of 17-methoxy-aspidospermidine analogs?

In silico pharmacokinetic modeling (e.g., ADMET prediction) and molecular docking simulations against targets like KDM4 or JmjC KDMs are used. Density functional theory (DFT) calculations assess electronic effects of substituents on redox stability, guiding synthetic prioritization .

Q. How can contradictions in reported biological activities of 17-methoxy-aspidospermidine derivatives be resolved methodologically?

Systematic SAR studies comparing IC₅₀ values across cell lines, paired with structural biology (e.g., co-crystallization with Hsp90/KDM4), clarify target specificity. Reproducibility checks under standardized assay conditions (e.g., oxygen tension for redox-sensitive compounds) mitigate variability .

Q. What innovative catalytic methods enable scalable synthesis of 17-methoxy-aspidospermidine for structure-activity studies?

Brønsted acid-catalyzed cascades (e.g., aza-Cope/Mannich reactions) and enantioselective dearomatization reduce step counts. For example, AgNO₃/EtOH-mediated cyclizations achieve 71% yield over three steps, while palladium/phosphoramide systems ensure >90% enantiomeric excess .

Methodological Guidance

Q. How should researchers design SAR studies for 17-methoxy-aspidospermidine analogs to balance novelty and feasibility?

Prioritize modifications at the 17-position (methoxy substitution) and 2–3 double bond regions, as these minimally disrupt core conformation. Use parallel synthesis with diversity-oriented libraries to explore electron-donating/withdrawing groups, followed by in vitro toxicity screening (e.g., hepatocyte assays) .

Q. What strategies optimize the isolation of 17-methoxy-aspidospermidine from natural sources?

Combine phytochemical fractionation (e.g., column chromatography with silica gel/C18) and LC-MS-guided isolation. Co-occurring alkaloids (e.g., yohimbine, tetrahydro-secamine) complicate purification; countercurrent chromatography (CCC) improves resolution .

Q. How can total synthesis routes be adapted to produce deuterated or radiolabeled 17-methoxy-aspidospermidine for metabolic studies?

Introduce isotopic labels at late-stage intermediates (e.g., NaBD₄ reductions for deuterium incorporation) or use Pd-catalyzed tritiation. Ensure labeling does not alter stereochemistry or redox behavior, validated via comparative NMR/MS .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response data in 17-methoxy-aspidospermidine bioactivity studies?

Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Bootstrap resampling quantifies confidence intervals, while ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences between analogs .

Q. How should researchers address variability in optical rotation measurements across synthetic batches?

Standardize solvent systems (e.g., MeOH at fixed concentrations) and instrument calibration. Report mean [α] values with standard deviations from ≥3 independent syntheses to distinguish batch effects from enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.